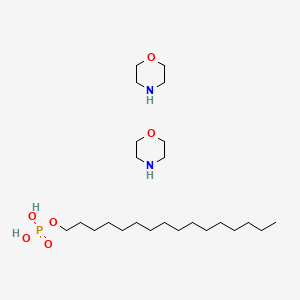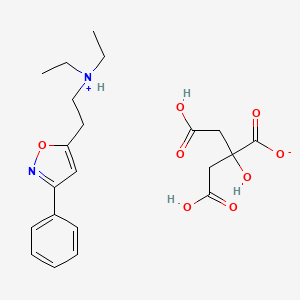
Trifluoroacetyl-tris(trimethylsilyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetyl-tris(trimethylsilyl)silane is an organosilicon compound with the molecular formula C11H27F3OSi4. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry. This compound is characterized by the presence of trifluoroacetyl and trimethylsilyl groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
The synthesis of trifluoroacetyl-tris(trimethylsilyl)silane typically involves the reaction of trifluoroacetyl chloride with tris(trimethylsilyl)silane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
[ \text{CF}_3\text{COCl} + \text{(TMS)}_3\text{SiH} \rightarrow \text{CF}_3\text{CO}\text{(TMS)}_3\text{Si} + \text{HCl} ]
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction. The product is then purified by distillation or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Trifluoroacetyl-tris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.
Hydrosilylation: It participates in hydrosilylation reactions with alkenes and alkynes, adding across the carbon-carbon multiple bonds.
Substitution: It can undergo substitution reactions where the trifluoroacetyl group is replaced by other functional groups.
Common reagents used in these reactions include radical initiators, catalysts such as platinum or palladium, and various solvents like toluene or tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Aplicaciones Científicas De Investigación
Trifluoroacetyl-tris(trimethylsilyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical-based reactions and hydrosilylation processes. Its ability to donate hydrogen atoms makes it valuable in reduction reactions.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is investigated for its potential use in drug development and the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of trifluoroacetyl-tris(trimethylsilyl)silane involves the generation of silyl radicals, which are highly reactive intermediates. These radicals can initiate chain reactions, leading to the reduction of functional groups or the addition of silyl groups to unsaturated compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparación Con Compuestos Similares
Trifluoroacetyl-tris(trimethylsilyl)silane can be compared with other similar compounds, such as tris(trimethylsilyl)silane and trifluoroacetylsilane. While all these compounds contain silyl groups, this compound is unique due to the presence of both trifluoroacetyl and trimethylsilyl groups, which enhance its reactivity and versatility in chemical reactions.
Tris(trimethylsilyl)silane: Known for its use in radical-based reductions and hydrosilylation reactions.
Trifluoroacetylsilane: Primarily used in the synthesis of fluorinated compounds and as a reagent in organic synthesis.
Propiedades
Número CAS |
81671-46-7 |
|---|---|
Fórmula molecular |
C11H27F3OSi4 |
Peso molecular |
344.67 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-tris(trimethylsilyl)silylethanone |
InChI |
InChI=1S/C11H27F3OSi4/c1-16(2,3)19(17(4,5)6,18(7,8)9)10(15)11(12,13)14/h1-9H3 |
Clave InChI |
YZPBGNQKCOMGON-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C(=O)C(F)(F)F)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)







